![molecular formula C10H10F2N4OS B2512074 3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine CAS No. 730950-25-1](/img/structure/B2512074.png)
3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine" is a molecule that likely contains a triazole ring, a common motif in medicinal chemistry due to its resemblance to the peptide bond and its stability under physiological conditions. The presence of a difluoromethylsulfanyl group suggests potential for increased metabolic stability and lipophilicity, which can be beneficial in drug design.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of azides and alkynes, which can react via a Huisgen cycloaddition, a process that can be catalyzed by copper (CuTC) as described in the synthesis of 1-sulfamoyl-1,2,3-triazoles . Additionally, a metal-free route to synthesize carboxylated 1,4-disubstituted 1,2,4-triazoles has been reported, which involves a reaction with organic azides and a methoxycarbonyl-substituted vinyl sulfone . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be analyzed using various spectroscopic techniques. For instance, FT-IR and NBO analysis can provide insights into the vibrational wavenumbers and electron delocalization within the molecule . The presence of a difluoromethylsulfanyl group could influence the electronic distribution and molecular geometry, potentially affecting the molecule's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Triazole compounds can participate in various chemical reactions. For example, N-sulfonyl-1,2,3-triazoles can react with thioesters to produce β-sulfanyl enamides, a process that involves the formation of an α-imino rhodium carbene complex . The reactivity of the difluoromethylsulfanyl group in the target compound could be explored in similar nucleophilic addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their substituents. For instance, the introduction of a methylsulfanyl group has been shown to not undergo transformations during certain synthesis stages, which could be indicative of the stability of the substituent . Theoretical studies, such as DFT calculations, can provide insights into the prototropy process and rearrangement reactions, which are relevant for understanding the behavior of the compound under different conditions .
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
- Synthesis and Characterization in Cancer Research : A study focused on synthesizing and characterizing a ligand derived from a triazole compound, which included 3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine. This ligand was used with gold (III) and nickel (II) metal ions to create complexes tested for anti-cancer activity against the MCF-7 breast cancer cell line. The gold(III) complex showed notably higher cytotoxicity against the cancer cell line compared to the nickel(II) complex (Ghani & Alabdali, 2022).
Antimicrobial Activities
- Role in Antimicrobial Research : Another research area involves the synthesis of novel triazole derivatives, including compounds related to 3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine, to evaluate their antimicrobial activities. Some of these derivatives showed good or moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Applications in Material Science
- Nanofiltration Membranes : Research in material science has explored the use of sulfonated aromatic diamine monomers, related to the triazole compound , for creating thin-film composite nanofiltration membranes. These membranes are used for dye treatment experiments, demonstrating improved water flux due to enhanced surface hydrophilicity without compromising dye rejection (Liu et al., 2012).
Synthesis of Complex Chemical Structures
- Synthesis of Dithiazolidine-3,5-diones : Another application is in the synthesis of dithiazolidine-3,5-diones, where the 1,2,4-triazole structure plays a role. These compounds are used in peptides, glycopeptides, and PNA syntheses, serving as amino protecting groups and as sulfurization reagents for trivalent phosphorus (Barany et al., 2005).
Corrosion Inhibition
- Mild Steel Corrosion Control : The compound has been studied as a corrosion inhibitor for mild steel in hydrochloric acid medium. The study showed that derivatives of the triazole compound effectively inhibited acidic corrosion, even at very low concentrations, making it a potential candidate for industrial applications in corrosion control (Bentiss et al., 2009).
Mecanismo De Acción
Target of action
Compounds containing the 1,2,4-triazole ring in their structure are known to interact with a variety of enzymes and receptors in biological systems . The specific targets of “3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine” would depend on its specific structure and functional groups.
Mode of action
The mode of action of 1,2,4-triazoles generally involves binding to their targets, leading to changes in the function of these targets . The exact mode of action of “3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine” would depend on its specific targets.
Biochemical pathways
1,2,4-triazoles can affect various biochemical pathways depending on their specific targets . The affected pathways and downstream effects of “3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine” would depend on its specific mode of action.
Propiedades
IUPAC Name |
3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4OS/c1-17-7-4-2-6(3-5-7)8-14-15-10(16(8)13)18-9(11)12/h2-5,9H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWVXFXXAWZCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2511991.png)

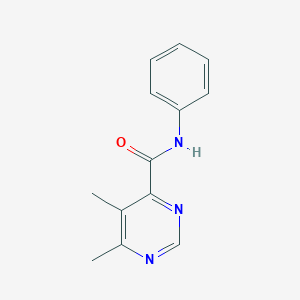

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2511996.png)
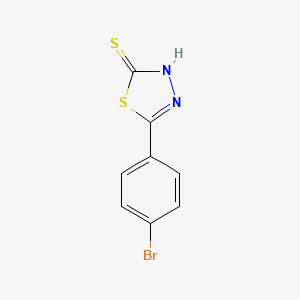
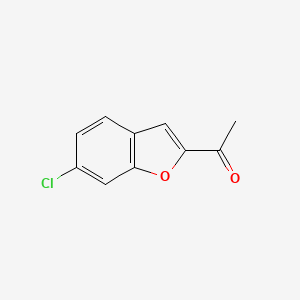
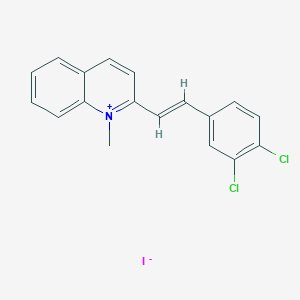
![1-(1-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2512006.png)
![2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid](/img/structure/B2512007.png)
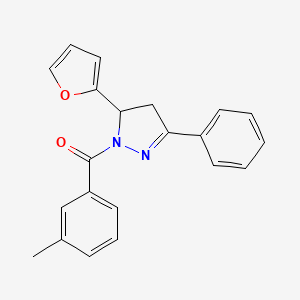
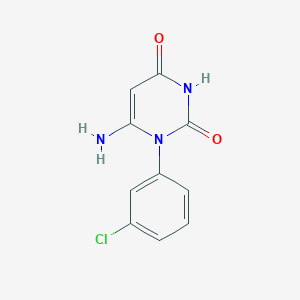
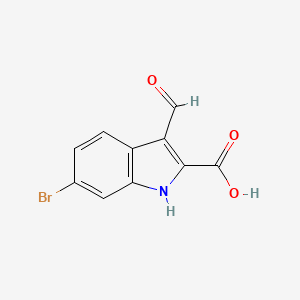
![3,3-Dimethyl-1-[4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanoyl]piperidine-2-carbonitrile](/img/structure/B2512014.png)